Cas no 165689-32-7 ([1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI))
![[1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI) structure](https://it.kuujia.com/scimg/cas/165689-32-7x500.png)
165689-32-7 structure
Nome del prodotto:[1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI)
[1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI)
- Torososide A
- [1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dime...
- [1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI
- [1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(S)-
- [ "" ]
- 1,8-dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione
- AKOS032948237
- FS-9354
- 165689-32-7
-
- Inchi: InChI=1S/C38H32O15/c1-12-5-14-23(17(40)7-12)33(45)25-16(30(14)42)9-19(50-3)27(35(25)47)26-20(51-4)10-21(52-38-37(49)36(48)32(44)22(11-39)53-38)28-29(26)31(43)15-6-13(2)8-18(41)24(15)34(28)46/h5-10,22,32,36-41,44,47-49H,11H2,1-4H3/t22-,32-,36+,37-,38-/m1/s1
- Chiave InChI: XNVMNQWWYXIURB-HFMXYEJISA-N
- Sorrisi: OC[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](OC2C=C(OC)C(C3=C(OC)C=C4C(C5C=C(C)C=C(O)C=5C(=O)C4=C3O)=O)=C3C(C4C=C(C)C=C(O)C=4C(=O)C=23)=O)O1
Proprietà calcolate
- Massa esatta: 728.17400
- Massa monoisotopica: 728.17412031g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 53
- Conta legami ruotabili: 6
- Complessità: 1420
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 247Ų
Proprietà sperimentali
- Colore/forma: Orange powder
- Densità: 1.6±0.1 g/cm3
- Punto di ebollizione: 1070.5±65.0 °C at 760 mmHg
- Punto di infiammabilità: 337.3±27.8 °C
- PSA: 246.81000
- LogP: 1.83390
- Pressione di vapore: 0.0±0.3 mmHg at 25°C
[1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI) Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
[1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5155-1 mL * 10 mM (in DMSO) |
Torososide A |
165689-32-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5790 | 2023-09-15 | |
TargetMol Chemicals | TN5155-5 mg |
Torososide A |
165689-32-7 | 98% | 5mg |
¥ 3,800 | 2023-07-10 | |
TargetMol Chemicals | TN5155-1 ml * 10 mm |
Torososide A |
165689-32-7 | 1 ml * 10 mm |
¥ 5790 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41630-5mg |
Torososide A |
165689-32-7 | ,HPLC≥98% | 5mg |
¥3928.0 | 2023-09-06 | |
TargetMol Chemicals | TN5155-5mg |
Torososide A |
165689-32-7 | 5mg |
¥ 3800 | 2024-07-19 |
[1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI) Letteratura correlata
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
165689-32-7 ([1,2'-Bianthracene]-9,9',10,10'-tetrone,4-(b-D-glucopyranosyloxy)-1',5,8'-trihydroxy-2,3'-dimethoxy-6',7-dimethyl-,(1S)- (9CI)) Prodotti correlati
- 38840-23-2(Emodin-1-O-β-D-glucopyranoside)
- 13241-28-6(Chrysophanol 8-O-glucoside)
- 521-62-0(FRANGULIN A)
- 4839-60-5(Chrysophanein)
- 2228586-74-9(2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid)
- 62176-31-2(2-Benzyloxy-5-bromobenzoic acid)
- 460708-97-8(1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide)
- 2228178-34-3(methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrazole-3-carboxylate)
- 2764731-40-8((2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone)
- 1550699-61-0(2-(6-fluoro-2-methyl-1-benzofuran-3-yl)ethan-1-amine)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
